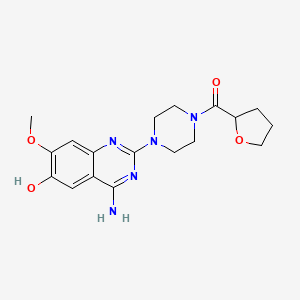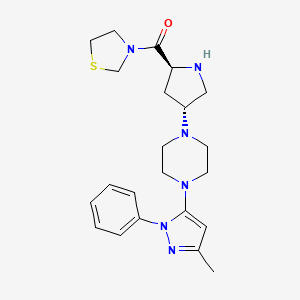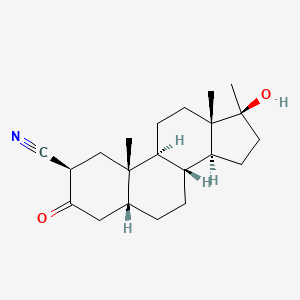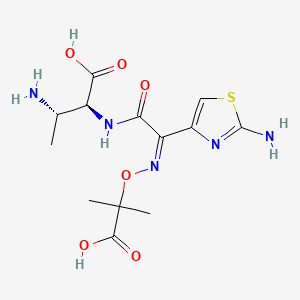
6-O-Desmethyl térazosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-O-Desmethyl terazosin: is a derivative of terazosin, a quinazoline-based alpha-1 adrenergic antagonist. Terazosin is primarily used in the treatment of benign prostatic hyperplasia and hypertension. The compound 6-O-Desmethyl terazosin is structurally similar to terazosin but lacks a methyl group at the 6th position of the quinazoline ring.
Applications De Recherche Scientifique
Chemistry: 6-O-Desmethyl terazosin is used as an intermediate in the synthesis of other quinazoline derivatives. It serves as a building block for creating compounds with potential pharmaceutical applications.
Biology: In biological research, 6-O-Desmethyl terazosin is studied for its interactions with alpha-1 adrenergic receptors. It helps in understanding the structure-activity relationship of quinazoline-based compounds.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of conditions like hypertension and benign prostatic hyperplasia. It is also explored for its role in drug development and pharmacological studies.
Industry: In the pharmaceutical industry, 6-O-Desmethyl terazosin is used in the development of new drugs and formulations. It is also employed in quality control and analytical testing.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-Desmethyl terazosin typically involves the demethylation of terazosin. This can be achieved through various chemical reactions, including:
Oxidative Demethylation: Using reagents such as ceric ammonium nitrate or other oxidizing agents to remove the methyl group.
Hydrolytic Demethylation: Employing acidic or basic hydrolysis to achieve demethylation.
Industrial Production Methods: In an industrial setting, the production of 6-O-Desmethyl terazosin would involve large-scale demethylation processes, ensuring high yield and purity. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and advanced purification techniques like high-performance liquid chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 6-O-Desmethyl terazosin can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or ceric ammonium nitrate.
Reduction: Catalysts such as palladium on carbon or sodium borohydride.
Substitution: Halogenating agents or alkylating agents under controlled conditions.
Major Products Formed:
Oxidation Products: Quinazoline N-oxides or other oxidized derivatives.
Reduction Products: Reduced quinazoline derivatives.
Substitution Products: Various substituted quinazoline compounds.
Mécanisme D'action
6-O-Desmethyl terazosin exerts its effects by selectively blocking alpha-1 adrenergic receptors. This inhibition leads to the relaxation of smooth muscle in blood vessels and the prostate, resulting in lowered blood pressure and improved urinary flow. The compound interacts with the Gq-protein-coupled receptor pathway, leading to decreased intracellular calcium levels and reduced muscle contraction.
Comparaison Avec Des Composés Similaires
Terazosin: The parent compound, used for treating hypertension and benign prostatic hyperplasia.
Prazosin: Another alpha-1 adrenergic antagonist with similar therapeutic uses.
Doxazosin: A longer-acting alpha-1 blocker used for similar indications.
Uniqueness: 6-O-Desmethyl terazosin is unique due to its specific structural modification, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar drugs. This structural difference can influence its efficacy, metabolism, and potential side effects.
Propriétés
IUPAC Name |
[4-(4-amino-6-hydroxy-7-methoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4/c1-26-15-10-12-11(9-13(15)24)16(19)21-18(20-12)23-6-4-22(5-7-23)17(25)14-3-2-8-27-14/h9-10,14,24H,2-8H2,1H3,(H2,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQALIJJROIUDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(N=C2N)N3CCN(CC3)C(=O)C4CCCO4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105356-89-6 |
Source


|
| Record name | 6-O-Desmethyl terazosin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105356896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-O-DESMETHYL TERAZOSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O886C86WZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-N-[2-oxo-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide](/img/structure/B565898.png)
![(5R)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinecarboxylic Acid](/img/new.no-structure.jpg)
![3-Amino-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-2-butenoic Acid Methyl Ester](/img/structure/B565908.png)



![6-Chloro-2-cyclopropylamino-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B565915.png)
